Diphenyl chlorophosphate

描述

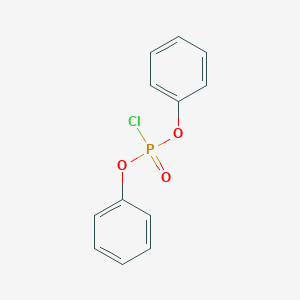

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[chloro(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIGRBMZRSDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClO3P | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044892 | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2524-64-3 | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenyl chlorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphorylchloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl chlorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL CHLOROPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KEE9757OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Diphenyl Chlorophosphate

Conventional Synthesis Routes of DPCP

Diphenyl chlorophosphate is a significant organophosphorus intermediate synthesized through several established chemical pathways. google.com These conventional routes vary in their starting materials, catalysts, and reaction conditions, leading to differences in product yield and selectivity. google.com

Reaction of Phenol (B47542) with Phosphorus Oxychloride

A prevalent method for synthesizing DPCP involves the direct reaction of phenol with phosphorus oxychloride. google.comgoogle.comkoreascience.kr This process is a foundational technique in organophosphorus chemistry for creating aryl phosphate (B84403) esters. finerchem.com The reaction typically involves heating the reactants, and the stoichiometry of the phenol to phosphorus oxychloride can be adjusted to influence the formation of different products, including monophenyl phosphorodichloridate, this compound, and triphenyl phosphate. google.comprepchem.com One procedure involves reacting phenol with phenyl phosphorodichloridate (itself derived from phenol and phosphorus oxychloride) at elevated temperatures (150°C) for several hours. prepchem.com After the reaction, the desired DPCP is isolated by distillation. prepchem.com

The reaction between phenol and phosphorus oxychloride is often catalyzed by a Lewis acid. google.com The choice of catalyst can significantly impact the reaction's efficiency and the distribution of products. google.com Anhydrous aluminum chloride has been identified as a particularly effective catalyst for the phosphorylation of phenols, especially in the synthesis of bisaryl phosphorochloridates like DPCP. researchgate.net Other catalysts, such as potassium chloride, have also been utilized in this process. researchgate.net

Table 1: Catalysts in the Synthesis of DPCP from Phenol and Phosphorus Oxychloride

| Catalyst Name | Chemical Formula | Reference |

|---|---|---|

| Aluminum Chloride | AlCl₃ | google.comresearchgate.net |

Synthesis from Diphenyl Hydrogen Phosphonate (B1237965) and Carbon Tetrachloride

This compound can be prepared in situ through the reaction of diphenyl hydrogen phosphonate with carbon tetrachloride. chemicalbook.comguidechem.com360researchreports.comopenpr.com This transformation is a variant of the Atherton-Todd reaction. The general mechanism of the Atherton-Todd reaction involves the formation of a chlorophosphate intermediate from a dialkyl or diaryl phosphite (B83602) (hydrogen phosphonate) and a halogenating agent like carbon tetrachloride, often in the presence of a base. beilstein-journals.org The base deprotonates the phosphonate, which then attacks a chlorine atom on the carbon tetrachloride. beilstein-journals.org This pathway provides a method for generating DPCP, which can then be used in subsequent reactions. chemicalbook.com

Synthesis from Diphenyl Phosphate Salts and Bis(trichloromethyl) Carbonate

A more recent synthetic route avoids the use of phosphorus oxychloride and employs bis(trichloromethyl) carbonate, also known as triphosgene, as a key reagent. google.comsmolecule.com In this method, diphenyl phosphate or its corresponding salts (such as sodium diphenyl phosphate or potassium diphenyl phosphate) react with bis(trichloromethyl) carbonate in an organic solvent. google.comwipo.int The reaction proceeds under relatively mild conditions, typically at temperatures between 0°C and 60°C, with reaction times ranging from 1 to 10 hours. google.comwipo.int A notable advantage of this method is the avoidance of high-temperature distillation and the reduction of phosphorus-containing waste streams. google.comwipo.int For instance, a solution of diphenyl phosphate and N,N-dimethylformamide in dichloromethane (B109758) can be reacted with bis(trichloromethyl) carbonate at a controlled temperature below 10°C for 3 hours to yield the product. chemicalbook.com

The reaction involving bis(trichloromethyl) carbonate is effectively catalyzed by organic amines. google.comwipo.int A patent for this synthetic method specifies that the molar ratio of diphenyl phosphate (or its salt) to bis(trichloromethyl) carbonate to the organic amine catalyst is typically in the range of 1:0.35-1.0:0.01-1.5. google.com A variety of organic amines can serve as the catalyst in this process.

Table 2: Organic Amine Catalysts for DPCP Synthesis

| Catalyst Name | Reference |

|---|---|

| Triethylamine (B128534) | google.com |

| Diisopropylethylamine | google.com |

| Pyridine (B92270) | google.com |

| Morpholine | google.com |

| Imidazole (B134444) | google.com |

| N,N-Dimethylformamide (DMF) | google.comchemicalbook.com |

Mechanistic Investigations of DPCP Reactions

The reactivity of this compound is centered on the electrophilic phosphorus atom, making it susceptible to nucleophilic attack. Mechanistic studies of phosphoryl transfer reactions involving similar substrates, such as aryl phenyl chlorophosphates, reveal that the process can occur through either a concerted (SN2-type) or a stepwise pathway. koreascience.krscispace.com

In a concerted mechanism , bond formation with the incoming nucleophile and bond cleavage with the chloride leaving group occur simultaneously in a single transition state. koreascience.kr This pathway is often observed with less basic nucleophiles. koreascience.kr

In a stepwise mechanism , the reaction proceeds through a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. koreascience.kr This pathway becomes more likely with more basic nucleophiles, where the formation of the intermediate can be the rate-limiting step. koreascience.kr

Kinetic studies on the pyridinolysis (reaction with pyridine derivatives) of the closely related diphenyl phosphinic chloride in acetonitrile (B52724) support these mechanistic possibilities. For this substrate, a concerted mechanism with backside nucleophilic attack was proposed based on a linear Brønsted plot. koreascience.kr However, for the corresponding thiophosphinic chloride, the mechanism changed from concerted to stepwise as the basicity of the pyridine nucleophile increased. koreascience.kr

Furthermore, DPCP is an effective activating or condensing agent in various chemical transformations. In the synthesis of oligonucleotides, DPCP reacts with nucleoside H-phosphonate monoesters. tandfonline.com Mechanistic studies using ³¹P NMR have shown that this activation can lead to complex intermediates, such as trinucleoside trimetaphosphites. tandfonline.com The presence of the chloride anion, generated during the reaction, can also react with activated phosphorus intermediates to form P-Cl bonds. tandfonline.com Research into the dechlorination of DPCP using tin and sodium complexes has also been conducted, suggesting the formation of a diphenyl-phosphoryl radical, (PhO)₂P(O)•, as a transient species. researchgate.net

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of this compound is a cornerstone of its chemistry, enabling the formation of a diverse array of phosphorylated products. scispace.com These reactions typically proceed via either a concerted or a stepwise mechanism. psu.edu

Role of Nucleophiles (Amines, Alcohols, Thiols)

A variety of nucleophiles, including amines, alcohols, and thiols, readily react with this compound. The nature of the nucleophile plays a critical role in the reaction pathway and rate. For instance, the reactions with primary and secondary amines have been shown to proceed through different transition states. scispace.com The reaction of DPCP with nucleophiles like alcohols and amines leads to the formation of corresponding phosphate esters and phosphoramidates, respectively. evitachem.com The reactivity of these nucleophiles is influenced by their basicity and steric properties.

The general scheme for nucleophilic substitution is as follows: (PhO)₂P(O)Cl + Nu⁻ → (PhO)₂P(O)Nu + Cl⁻ Where Nu⁻ represents a nucleophile such as an amine, alkoxide, or thiolate.

Kinetic and Mechanistic Studies (e.g., Bronsted Plots, Hammett Plots, Kinetic Isotope Effects)

Kinetic studies provide deep insights into the reaction mechanisms of this compound. Tools like Brønsted and Hammett plots are frequently employed to elucidate the nature of the transition state. psu.edu

Brønsted Plots: The Brønsted coefficient (βnuc) derived from these plots indicates the degree of bond formation in the transition state. For the aminolysis of aryl diphenyl phosphinates, a related system, linear Brønsted plots with βnuc values around 0.38 to 0.53 suggest a concerted mechanism. scispace.com In the pyridinolysis of aryl phenyl chlorophosphates, a concerted process is also proposed. koreascience.kr

Hammett Plots: Hammett plots, which correlate reaction rates with substituent constants (σ), are used to assess electronic effects on the reaction. The Hammett rho (ρ) value provides information about the charge development in the transition state. For the aminolysis of phenyl substituted phenyl chlorophosphates, large negative ρX values (ranging from -3.4 to -4.6) and large negative cross-interaction constants (ρXY = -1.31) suggest a late, product-like transition state with extensive bond formation and leaving group departure. psu.edusapub.org

Kinetic Isotope Effects (KIEs): Deuterium kinetic isotope effects (kH/kD) are a powerful tool for probing transition state structures. In the aminolysis of phenyl substituted phenyl chlorophosphates with deuterated anilines, inverse secondary kinetic isotope effects (kH/kD = 0.61–0.87) are observed. psu.edusapub.org This is consistent with a concerted, associative-type transition state. psu.edusapub.org In contrast, for the anilinolysis of diphenyl thiophosphinic chloride, a related compound, primary normal kinetic isotope effects (kH/kD > 1) are observed, suggesting a hydrogen-bonded, four-center type transition state. researchgate.net

Table 1: Kinetic Data for the Aminolysis of Phenyl Substituted Phenyl Chlorophosphates This table is interactive. Click on the headers to sort the data.

| Nucleophile (Aniline) | Substituent (Y) on Phenyl Group | kH (dm³ mol⁻¹ s⁻¹) | kD (dm³ mol⁻¹ s⁻¹) | kH/kD |

|---|---|---|---|---|

| p-OCH₃ | H | 79.4 ± 2 | 91.3 ± 1 | 0.87 |

| p-CH₃ | H | 107 ± 5 | 139 ± 5 | 0.77 |

| H | H | 178 ± 3 | 274 ± 7 | 0.65 |

| p-Cl | p-OCH₃ | 7.30 ± 0.07 | 8.60 ± 0.06 | 0.85 |

| p-Cl | p-CH₃ | 8.91 ± 0.04 | 11.9 ± 0.8 | 0.75 |

| p-Cl | H | 12.0 ± 0.6 | 18.8 ± 0.9 | 0.64 |

| p-Cl | p-Cl | 1.20 ± 0.01 | 1.48 ± 0.02 | 0.81 |

| p-Cl | p-Br | 1.30 ± 0.02 | 1.80 ± 0.03 | 0.72 |

| p-Cl | m-Cl | 1.45 ± 0.03 | 2.38 ± 0.05 | 0.61 |

Data sourced from kinetic studies on the aminolysis of phenyl substituted phenyl chlorophosphates. psu.edu

Concerted vs. Stepwise Mechanisms

The debate between a concerted (SN2-type) and a stepwise mechanism, involving a pentacoordinate intermediate, is a central theme in the study of phosphoryl transfer reactions. psu.edusapub.org For this compound and related compounds, the mechanism can shift depending on the nucleophile, leaving group, and solvent. koreascience.krinha.ac.kr

In a concerted mechanism , bond formation and bond breaking occur simultaneously in a single transition state. psu.edu Evidence for this pathway in the reactions of chlorophosphates often comes from linear free energy relationships and the absence of a detectable intermediate. psu.edu The aminolysis of phenyl substituted phenyl chlorophosphates is proposed to proceed through a concerted process with a late, product-like transition state. psu.edusapub.org

A stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. inha.ac.kr A change in the rate-limiting step, from formation to breakdown of this intermediate, can lead to non-linear Brønsted or Hammett plots. inha.ac.kr For example, the pyridinolysis of certain aryl phosphates shows a change from a concerted to a stepwise mechanism as the basicity of the pyridine nucleophile increases. koreascience.krinha.ac.kr While chloride is a good leaving group, making the intermediate less stable, a stepwise mechanism can still be operative under certain conditions. psu.edu

Hydrolysis Mechanisms of DPCP

The hydrolysis of this compound, like other organophosphate esters, is sensitive to pH. scbt.com Under alkaline conditions, hydrolysis is generally rapid and is proposed to occur via an SN2 attack at the phosphorus center. epa.gov The rate of hydrolysis increases significantly with an increase in pH. scbt.comepa.gov The initial product of hydrolysis is diphenyl phosphate, which is significantly more stable to further hydrolysis under both acidic and alkaline conditions. epa.gov The hydrolysis of the phosphomonoester bond in simple monophosphates is optimal at a pH of 4. ttu.ee

Oxidation and Reduction Reactions of DPCP

Information specifically on the oxidation and reduction reactions of this compound itself is limited in the provided context. However, organophosphorus compounds can participate in redox reactions. ucr.edunjit.eduunacademy.com In a broader context, phosphorus compounds can be oxidized, for example, from phosphites (P(III)) to phosphates (P(V)). Conversely, reduction of the phosphate group is also possible. This compound is used to activate phosphate groups in nucleotides, which then undergo further reactions, but this is a transfer reaction rather than a redox reaction of the DPCP molecule itself. ttu.ee

Mechanochemical Dechlorination Studies

Mechanochemical methods, which involve the use of mechanical energy to induce chemical reactions, have been investigated for the dechlorination of this compound. researchgate.netacs.org Grinding DPCP with certain reagents in a ball mill can lead to the cleavage of the P-Cl bond. researchgate.net

One study investigated the dechlorination of DPCP using tin and sodium complexes of 3,6-di-tert-butyl-ortho-semiquinone. researchgate.net The reaction, monitored by electron spin resonance (ESR), showed the formation of a diphenyl-phosphoryl radical, (PhO)₂P(O)•, as a proposed intermediate. researchgate.net Cryo-mechanochemical reactions at 77K also demonstrated the feasibility of this dechlorination method. researchgate.net This approach is part of a broader field of research into the mechanochemical degradation of halogenated organic compounds. connectedpapers.com

Applications of Diphenyl Chlorophosphate in Organic Synthesis

Phosphorylation Reactions

Phosphorylation is a fundamental transformation in organic chemistry, and diphenyl chlorophosphate is a widely employed reagent for this purpose. enamine.netchemistry-chemists.com It serves as a precursor for creating phosphate (B84403) esters and phosphoramidates, which are key structural motifs in many biologically active molecules. acgpubs.org The reagent's utility extends across various applications, from peptide synthesis to the production of nucleotide sugars. enamine.net

This compound is a key reagent for the synthesis of phosphoramidates through the formation of a P-N bond. acgpubs.org The reaction typically involves the nucleophilic attack of an amine on the electrophilic phosphorus atom of this compound, displacing the chloride ion.

This methodology has been successfully applied to a variety of amines. For instance, novel heterocyclic phosphoramidates have been synthesized by reacting 2-substituted benzimidazoles with this compound in the presence of a base like potassium hydroxide (B78521) (KOH) under an inert atmosphere. tandfonline.com Initial attempts in an ambient atmosphere and undried tetrahydrofuran (B95107) (THF) resulted in poor yields (20%), but conducting the reaction under an argon atmosphere in anhydrous THF significantly improved the yield to 75%. tandfonline.com

A green and efficient protocol for synthesizing diphenyl substituted aryl phosphoramidates has also been developed using 1,4-dimethylpiperazine (B91421) (DMP) as a suitable base in THF. acgpubs.org This method provides the corresponding phosphoramidates in high yields (82-95%) from various aromatic and substituted piperazine (B1678402) amines. acgpubs.org

Another approach involves a two-step synthesis where this compound first reacts with cyanamide (B42294) to form an intermediate, diphenyl cyanophosphoramidate. researchgate.net This intermediate subsequently reacts with various aromatic or heterocyclic amines to produce the target N-substituted carbamimidoylphosphoramidate derivatives. researchgate.net

Table 1: Synthesis of Phosphoramidates using this compound

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-1H-benzimidazole | KOH | Anhydrous THF | 75% | tandfonline.com |

| Various aromatic/piperazine amines | 1,4-Dimethylpiperazine | THF | 82-95% | acgpubs.org |

| Cyanamide (followed by amine) | 1,4-Dimethylpiperazine | THF | - | researchgate.net |

The reaction of this compound with alcohols and phenols is a fundamental method for preparing phosphoric esters. The diphenyl phosphate group serves as a versatile protecting group for the phosphate moiety, which can be later removed, typically by hydrogenolysis, to yield the free phosphate. researchgate.net

This compound is widely used for the O-phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols. jst.go.jpresearchgate.net The reaction is generally carried out in the presence of a base to scavenge the hydrogen chloride byproduct. epa.gov

A mild, amine-free phosphorylation method has been developed using 4-methylpyridine (B42270) N-oxide as a nucleophilic catalyst in the presence of 4 Å molecular sieves. jst.go.jp This system effectively phosphorylates a range of primary and secondary alcohols with this compound in high yields. jst.go.jpresearchgate.net For example, octanol (B41247) and 3-methyl-1-butanol were converted to their corresponding diphenyl phosphates in 92% yield. jst.go.jp This method is also compatible with acid-sensitive substrates. jst.go.jp

Titanium tetrachloride (TiCl₄) has also been shown to catalyze the direct phosphorylation of alcohols with this compound, using triethylamine (B128534) as a proton scavenger. zenodo.org

**Table 2: Amine-Free O-Phosphorylation of Alcohols with this compound***

| Alcohol Substrate | Yield (%) | Reference |

|---|---|---|

| Octanol | 92% | jst.go.jp |

| 3-Methyl-1-butanol | 92% | jst.go.jp |

| Phenethyl alcohol | 93% | jst.go.jp |

| (-)-Menthol | 95% | researchgate.net |

*Reaction Conditions: 20 mol% 4-methylpyridine N-oxide, 350 wt% 4 Å MS, 1.3 equiv. DPPCl in CH₂Cl₂. jst.go.jpresearchgate.net

Achieving selective phosphorylation of one hydroxyl group in a diol or polyol is a significant synthetic challenge. This compound has been used in strategies aimed at such selectivity.

In one study, the amine-free method with 4-methylpyridine N-oxide demonstrated good regioselectivity for the primary alcohol in 1,5-hexanediol. jst.go.jp Similarly, treatment of octyl-β-D-glucopyranoside under dilute conditions yielded the 6-O-phosphorylated product with good regioselectivity. jst.go.jp However, attempts at chemoselective phosphorylation of 1,2-diols with this compound under these conditions were unsuccessful, likely due to the formation of unstable cyclic phosphate esters. jst.go.jp

In another approach focused on the catalytic monophosphorylation of cyclic diols, diphenylchlorophosphate was assessed as a phosphorylating agent but was found not to be a competent P(V) reagent in the specific hemiboronic acid-catalyzed system being studied. rsc.org This finding highlights that the success of selective phosphorylation is highly dependent on the specific substrate and catalytic system employed.

This compound is a valuable reagent for the synthesis of glycosyl phosphates, which are important precursors for nucleotide sugars. enamine.netcapes.gov.br The reaction involves the phosphorylation of the anomeric hydroxyl group of a suitably protected carbohydrate.

Anomerically enriched diphenyl hexopyranosyl phosphate triesters can be prepared from O-alkylated or O-acylated hexopyranoses using this compound in the presence of a nucleophilic catalyst, such as 4-N,N-dimethylaminopyridine (DMAP). capes.gov.brresearchgate.net This method has been applied to a range of sugars, including D-gluco-, D-galacto-, and D-manno-pyranosyl derivatives. capes.gov.brresearchgate.net

The stereochemical outcome of the phosphorylation can be controlled by the reaction temperature. capes.gov.brresearchgate.net

Thermodynamic Control: At temperatures of 0°C and above, the reaction predominantly forms glycosyl phosphates that are cis to the substituent at the C-2 position of the pyranose ring (e.g., α-anomers for glucose). capes.gov.brresearchgate.net

Kinetic Control: At lower temperatures, the reaction favors the formation of glycosyl phosphate triesters with a 1,2-trans stereochemistry (e.g., β-anomers for glucose). capes.gov.brresearchgate.net

These diphenyl glycosyl phosphates are stable intermediates that can be deprotected to yield glycosyl phosphate salts, which are suitable for preparing other biologically important derivatives. capes.gov.brresearchgate.net

The phosphorylation of serine residues is critical for synthesizing phosphopeptides, which play vital roles in cellular signaling. This compound is integral to the "building block" approach, one of the most effective strategies for phosphopeptide synthesis.

This strategy involves the phosphorylation of a protected serine derivative, such as Boc-Ser-OH or Z-Ser-OH, using diphenyl phosphorochloridate in pyridine (B92270). researchgate.net The resulting protected phosphoamino acid, for example, Boc-Ser(PO₃Ph₂)-OH, is then incorporated into a peptide chain using standard peptide synthesis methods. researchgate.netrsc.org The phenyl protecting groups on the phosphate are typically removed in a final step via hydrogenolysis over a platinum catalyst (e.g., PtO₂), yielding the desired phosphopeptide. researchgate.netrsc.org This approach has been used for the high-yield synthesis of complex, multi-phosphorylated peptides. rsc.org

In contrast, the "global phosphorylation" strategy, which involves the direct phosphorylation of a serine-containing peptide with this compound, is often less successful. publish.csiro.aupublish.csiro.au Studies using ³¹P NMR spectroscopy have shown that the reaction of diphenyl phosphorochloridate with pyridine forms a reactive diphenyl phosphoro-N-pyridinium intermediate. publish.csiro.aupublish.csiro.autandfonline.com While this intermediate does phosphorylate the serine hydroxyl group, the resulting O-(diphenylphosphono)seryl residue can be unstable and undergo rapid dephosphorylation or side reactions, leading to low yields of the desired phosphopeptide and the formation of byproducts like diphenyl hydrogen phosphate. publish.csiro.aupublish.csiro.au

Glycosyl Phosphate Synthesis

Activation of Phosphate Groups in Nucleotides

This compound is employed to activate the phosphate group in nucleotides, a critical step in the synthesis of nucleotide derivatives. This activation is typically achieved by reacting the nucleotide with this compound in a solvent like absolute dioxane, leading to the formation of a mixed pyrophosphate anhydride (B1165640). ttu.ee This anhydride serves as a donor of the nucleotide in subsequent reactions with nucleophilic agents, with the diphenylphosphoric acid anion acting as a leaving group. ttu.ee The process is particularly efficient in pyridine. ttu.ee

This activation strategy is fundamental for synthesizing various nucleotide derivatives, including nucleoside cyclic phosphates. ttu.ee The activation of adenosine (B11128) monophosphate (AMP) with this compound, followed by displacement with imidodiphosphate, is a method used to synthesize adenosine β,γ-imidotriphosphate (APPNP). umich.edu This method has also been adapted for the synthesis of β,γ-modified ATP analogues. semanticscholar.org

Notably, the phosphorylation of protected nucleosides using this method is often faster and results in higher yields compared to unprotected nucleosides. umich.edu While effective, the use of this compound for activating phosphate groups can sometimes lead to side reactions, and its reactivity has been a subject of study to optimize reaction conditions. thieme-connect.de

Peptide Synthesis and Amide Bond Formation

This compound plays a multifaceted role in the synthesis of peptides, primarily by facilitating the formation of amide bonds.

This compound serves as a coupling agent to facilitate the formation of peptide bonds between amino acids. google.com However, its efficiency as a standalone coupling agent can be limited. Research has shown that in the absence of an additive, this compound yields only a small amount of the desired peptide. google.com The effectiveness is significantly improved when used in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.com The mixture of this compound, HOAt, and a base generates a highly reactive acylating species, leading to acceptable peptide yields. google.com

The mechanism involves the activation of a carboxylic acid, which then reacts with an amine to form the amide bond. Phosphorus-based coupling agents, including derivatives of this compound, have garnered considerable attention in peptide synthesis. rsc.org For instance, 2-pyridon-1-yl diphenyl phosphate, prepared from this compound, has been shown to be an effective coupling agent for synthesizing amides and peptides. rsc.org

A significant challenge in peptide synthesis is the potential for racemization at the chiral center of the amino acid being activated. Diphenyl phosphorazidate, which can be synthesized from this compound, has been utilized for racemization-free peptide synthesis. orgsyn.org The use of certain this compound-based reagent systems, particularly when combined with specific solvents and bases, has been shown to minimize racemization. rsc.org

The Young test, a sensitive measure of racemization in peptide synthesis, has been used to evaluate the effectiveness of these reagents. rsc.org For instance, the combination of 2-pyridon-1-yl diphenyl phosphate (derived from this compound), triethylamine (Et3N) as a base, and N,N-dimethylformamide (DMF) as a solvent has demonstrated high yields and a high degree of racemization-free peptide formation. rsc.org The choice of additives and reaction conditions is crucial in suppressing racemization and preventing the loss of optical integrity of the amino acids. uni-kiel.de

This compound is a key reagent in the synthesis of phosphopeptides, which are peptides containing phosphorylated amino acid residues such as phosphoserine (Ser(P)). One approach involves the phosphorylation of a protected serine-containing peptide. However, direct phosphorylation with this compound in pyridine can sometimes lead to dephosphorylation of the O-(diphenylphosphono)seryl residue as a side reaction. publish.csiro.au

A more successful strategy involves the preparation of protected Boc-Ser(PO3R2)-OH derivatives, where R can be a phenyl group. researchgate.net These derivatives are synthesized in a multi-step process that includes the phosphorylation of the serine hydroxy group using diphenyl phosphorochloridate in pyridine. researchgate.net These building blocks are then used in the Boc mode of peptide synthesis to incorporate phosphoserine into the peptide chain in high yield and purity. researchgate.net This "post-assembly" phosphorylation approach has also been applied to peptides on solid-phase supports. thieme-connect.de

| Application | Reagent System | Key Findings |

| Peptide Coupling | This compound / HOAt / Base | The presence of HOAt as an additive significantly improves coupling efficiency, yielding results comparable to isolated active species. google.com |

| Racemization-Free Synthesis | 2-pyridon-1-yl diphenyl phosphate / Et3N / DMF | This combination provides high yields of dipeptides with minimal racemization, as confirmed by the Young test. rsc.org |

| Phosphopeptide Synthesis | Boc-Ser(PO3Ph2)-OH (from this compound) | Using pre-phosphorylated building blocks in Boc-mode peptide synthesis leads to high yields of protected phosphopeptides. researchgate.net |

Racemization-Free Peptide Synthesis

Oligonucleotide Synthesis and Analogues

The synthesis of oligonucleotides, short chains of nucleotides, is another area where this compound has been utilized, particularly in the H-phosphonate method.

In the H-phosphonate method of oligonucleotide synthesis, this compound can act as a dehydrating or activating agent. google.comsemanticscholar.org The process involves the condensation of a nucleoside H-phosphonate monoester with the hydroxyl group of another nucleoside to form an H-phosphonate diester linkage. mdpi.comresearchgate.net this compound is one of several reagents used to facilitate this condensation. mdpi.com

However, the use of this compound as an activator in this context can be accompanied by side reactions, such as self-capping of the reactive intermediate. nih.gov Studies have indicated that in the absence of a base, the activation of an H-phosphonate with this compound may proceed through the formation of a pyro-di-H-phosphonate intermediate. nih.gov The presence of pyridine can act as a nucleophilic catalyst, forming a pyridinium (B92312) adduct with this compound. nih.gov While it has been listed as a potential activating agent, some studies have reported that this compound can result in extremely poor yields in the H-phosphonate method. google.com This highlights the sensitivity of the reaction to specific conditions and the potential for competing reaction pathways. The H-phosphonate method, while an alternative to the more common phosphoramidite (B1245037) approach, requires careful selection of activating agents to ensure high fidelity and yield in oligonucleotide chain elongation. google.comacs.org

Mechanism of H-Phosphonate Diester Formation

The formation of H-phosphonate diesters using this compound as a coupling agent is a key step in the H-phosphonate method of oligonucleotide synthesis. umich.edu This method was first explored in the 1950s and later rediscovered and developed for automated synthesis. umich.eduumich.edu

The reaction mechanism involves the activation of a nucleoside H-phosphonate monoester by this compound. nih.gov In the presence of a base like pyridine, this compound is converted to a more reactive pyridinium adduct. rsc.org This activated species then reacts with the H-phosphonate monoester to form a mixed phosphono-carboxylic anhydride intermediate. umich.edunih.gov This intermediate is highly electrophilic and subsequently reacts with the hydroxyl group of a second nucleoside to yield the desired dinucleoside H-phosphonate diester. umich.edu The order of reactant addition is crucial for the efficiency of the reaction, especially in solution-phase synthesis. umich.edu It's important to note that using this compound as an activator can sometimes be accompanied by side reactions, such as self-capping of the reactive intermediate. rsc.org

Activation of this compound by a base (e.g., pyridine). rsc.org

Reaction of the activated species with a nucleoside H-phosphonate monoester to form a mixed anhydride. umich.edunih.gov

Nucleophilic attack by the hydroxyl group of a second nucleoside on the mixed anhydride to form the H-phosphonate diester linkage. umich.edu

Synthesis of Oligonucleotide Analogues

This compound plays a crucial role in the synthesis of various oligonucleotide analogues, which are modified versions of natural DNA and RNA. These analogues are of significant interest for therapeutic and diagnostic applications. google.com

The H-phosphonate chemistry, facilitated by activators like this compound, provides a versatile platform for introducing modifications into the phosphate backbone of oligonucleotides. umich.edu Once the H-phosphonate diester linkage is formed, it can be converted to various analogues through different chemical transformations. umich.edu For instance, oxidation of the H-phosphonate diester in the presence of amines leads to the formation of phosphoramidate (B1195095) analogues. google.com

This compound has also been employed in the synthesis of other oligonucleotide analogues, such as those substituted in the sugar portion. rsc.org For example, it has been used to polymerize 5'-thiouridine-2'(3') phosphate to yield oligo-5'-thiouridylic acids. rsc.org Furthermore, it is a key reagent in the preparation of H-phosphonothioate diesters, which are precursors for phosphorothioates and phosphorodithioates, by acting as a suitable coupling agent that is unreactive towards the P-H bond in the starting H-phosphonothioate. tandfonline.comtandfonline.com

The use of this compound in this context allows for the creation of a diverse range of oligonucleotide analogues with tailored properties, including increased stability against nucleases and enhanced cellular uptake. google.com

Synthesis of Various Organophosphorus Derivatives

This compound is a key precursor for a wide array of organophosphorus derivatives due to its reactivity as a phosphorylating agent. cymitquimica.comcymitquimica.com It is utilized in the synthesis of compounds with applications ranging from flame retardants to intermediates in pharmaceutical and peptide synthesis. enamine.netvulcanchem.comgoogle.com

Preparation of Phosphonates

This compound serves as a reagent in the synthesis of phosphonates. cymitquimica.comsmolecule.com It can be used as a phosphonating agent for the preparation of various phosphonic acids. smolecule.com The general strategy involves the reaction of this compound with an appropriate nucleophile. It is also a starting material for the synthesis of biphosphonate flame retardants like neopentylglycol bis(diphenyl phosphate) (NDP) and bisphenol A bis(diphenyl phosphate) (BDP). google.com The synthesis of poly(alkylene H-phosphonate)s can be achieved through the polycondensation of diphenyl H-phosphonate with diols, a process that avoids side reactions common with other reagents. acs.org These polymeric phosphonates are precursors to poly(alkylene phosphate)s, which mimic the backbones of nucleic acids. acs.org

Synthesis of α-Substituted β-Lactams, Anhydrides, Esters, and Thioesters

This compound is a versatile reagent for the synthesis of several important classes of organic compounds. cymitquimica.comvulcanchem.com

α-Substituted β-Lactams: It is employed in the synthesis of α-substituted β-lactams, which are core structures in many antibiotic drugs. cymitquimica.comenamine.netvulcanchem.com

Anhydrides: this compound facilitates the formation of anhydrides from carboxylic acids. cymitquimica.comvulcanchem.com This reaction proceeds through a mixed anhydride intermediate. tandfonline.com For example, it has been used to couple carboxylic acid-terminated prepolymers to create poly(ester-anhydride)s. tandfonline.com

Esters and Thioesters: The reagent is also used for the synthesis of esters and thioesters from the corresponding carboxylic acids. cymitquimica.comvulcanchem.com The reaction mechanism involves the activation of the carboxylic acid by forming a mixed diphenylphosphine (B32561) anhydride. highfine.com

Table 1: Synthesis of Various Compounds using this compound

| Compound Class | Reactant(s) | Key Intermediate | Reference(s) |

|---|---|---|---|

| α-Substituted β-Lactams | Imine and ketene (B1206846) precursors | - | cymitquimica.comenamine.netvulcanchem.com |

| Anhydrides | Carboxylic acids | Mixed anhydride | cymitquimica.comvulcanchem.comtandfonline.com |

| Esters | Carboxylic acids and alcohols | Mixed diphenylphosphine anhydride | cymitquimica.comvulcanchem.comhighfine.com |

| Thioesters | Carboxylic acids and thiols | Mixed diphenylphosphine anhydride | cymitquimica.comvulcanchem.comhighfine.com |

Conversion of Aldoximes to Nitriles

This compound is an effective reagent for the dehydration of aldoximes to produce nitriles. cymitquimica.comenamine.netvulcanchem.comsmolecule.com This transformation is a useful method for nitrile synthesis under relatively mild conditions. The reaction likely proceeds through a phosphate ester intermediate which then undergoes elimination to form the nitrile.

Synthesis of Enol and Ketene Acetal (B89532) Phosphates

This compound is widely used in the preparation of enol phosphates and ketene acetal phosphates, which are valuable intermediates in organic synthesis, particularly for carbon-carbon bond formation. enamine.netvulcanchem.com

Enol Phosphates: These are typically synthesized by reacting the enolate of a ketone or an S-ester with this compound. thieme-connect.deoup.com The enolate can be generated by treating the carbonyl compound with a strong base like lithium diisopropylamide (LDA). oup.com Enol phosphates are precursors for various transformations, including cross-coupling reactions. enamine.netvulcanchem.com

Ketene Acetal Phosphates: The synthesis of ketene acetal phosphates involves the reaction of lactone enolates with this compound. acs.org For example, Nicolaou's conditions, which employ this compound in the presence of potassium hexamethyldisilazide (KHMDS), have been used for this purpose, although optimization of reaction conditions is sometimes necessary to achieve high yields. acs.orgresearchgate.net

Formation of Phosphoramidate Derivatives

This compound is widely employed in the synthesis of phosphoramidates, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. acgpubs.org These derivatives are of significant interest due to their prevalence in biologically active compounds and their applications as ligands in asymmetric synthesis. acgpubs.org

The synthesis of phosphoramidates via this compound typically involves a nucleophilic substitution reaction where an amine attacks the electrophilic phosphorus center of this compound, displacing the chloride ion. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acgpubs.orgscholarsresearchlibrary.com For instance, novel heterocyclic phosphoramidates have been synthesized by reacting 2-substituted benzimidazoles with this compound in the presence of potassium hydroxide. tandfonline.com The reaction conditions, such as the choice of solvent and the presence of an inert atmosphere, can significantly influence the yield of the desired phosphoramidate. tandfonline.com

Researchers have developed various protocols to optimize the formation of phosphoramidates. One approach involves a two-step synthesis where an intermediate is formed by reacting an amine with this compound, which is then further reacted with another nucleophile. scholarsresearchlibrary.com Another efficient method utilizes 1,4-dimethylpiperazine (DMP) as a base to catalyze the P-N bond formation between this compound and various primary or secondary amines in THF. acgpubs.org This method has been shown to produce diphenyl substituted aryl phosphoramidates in high yields. acgpubs.org

Furthermore, this compound has been used to create more complex phosphoramidate structures, such as those containing urea (B33335) or thiourea (B124793) moieties. scholarsresearchlibrary.com It has also been instrumental in the synthesis of diphenyl N-substituted carbamimidoyl phosphoramidate derivatives, which have shown potential antiviral and antimicrobial activities. researchgate.net The versatility of this compound allows for the synthesis of a wide array of phosphoramidate derivatives with diverse functionalities and potential applications. acgpubs.orgscholarsresearchlibrary.comtandfonline.comresearchgate.net

Table 1: Examples of Phosphoramidate Synthesis using this compound

| Amine Reactant | Base/Catalyst | Product Type | Reference |

| 2-Substituted Benzimidazoles | Potassium Hydroxide | Heterocyclic Phosphoramidates | tandfonline.com |

| 4-Aminoaniline / Dapsone | Triethylamine (TEA) | Urea/Thiourea Derivatives of Diphenylphosphoramidate | scholarsresearchlibrary.com |

| Cyanamide | 1,4-Dimethylpiperazine | Diphenyl Cyanophosphoramidate (Intermediate) | researchgate.net |

| Primary/Secondary Amines | 1,4-Dimethylpiperazine (DMP) | Diphenyl Substituted Aryl Phosphoramidates | acgpubs.org |

| 1,3-Phenylenedimethanamine | - | Symmetric and Nonsymmetric Benzyl-bisphosphoramidate Derivatives | ingentaconnect.comresearchgate.net |

Synthesis of Phosphonylated Derivatives

This compound serves as a key phosphonylating agent, enabling the introduction of a diphenyl phosphonate (B1237965) group onto various substrates. 20.210.105chemimpex.com This process is crucial for synthesizing phosphonylated derivatives, which are compounds containing a phosphorus-carbon (P-C) bond and are important in medicinal chemistry and materials science. 20.210.105chemimpex.com

One notable application is the phosphonylation of lithio-functionalized poly[aryloxyphosphazenes]. 20.210.105acs.org In this reaction, this compound is added to a solution of the lithiated polymer, resulting in the formation of diphenyl phosphonate ester groups attached to the polymer backbone. 20.210.105 Subsequent hydrolysis and acidification can then convert these ester groups into phenylphosphonic acid groups, yielding functionalized polymers with potential applications as proton-conducting membranes in fuel cells. 20.210.105acs.orguns.ac.id The reaction conditions, such as the rate of addition of this compound, can be critical to obtaining soluble, functionalized polymers. 20.210.105

The phosphonylation process using this compound is not limited to polymers. It is a general method for creating phosphonate esters from various organic molecules containing a reactive site suitable for nucleophilic attack on the phosphorus atom. chemimpex.com These phosphonate esters are valuable intermediates in the synthesis of a wide range of biologically active compounds. chemimpex.com

Table 2: Phosphonylation Reaction Example

| Substrate | Reagent | Product | Application | Reference |

| Lithio-functionalized poly[aryloxyphosphazenes] | This compound | Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] | Proton-conducting membranes for fuel cells | 20.210.105acs.orguns.ac.id |

Polymer Chemistry Applications

This compound plays a significant role in various aspects of polymer chemistry, from controlling polymerization reactions to being a key component in the synthesis of high-performance polymers.

As a "Short-Stop" Reagent in Ring-Opening Polymerizations

In the study of anionic ring-opening polymerization (AROP), understanding the reaction mechanism and the structure of the active chain end is crucial. This compound can be utilized as a "short-stop" reagent to terminate the polymerization process. mdpi.comresearchgate.net By reacting with the active anionic chain end, it effectively caps (B75204) the growing polymer chain. mdpi.com

This technique is particularly useful for determining the preferred pathway in the ring-opening of unsymmetrical monomers. mdpi.comresearchgate.net For example, in the AROP of lactones, there are two possible routes for the nucleophilic attack. By quenching the polymerization with this compound, the resulting end-group can be analyzed, often by ³¹P NMR spectroscopy, to identify the structure of the propagating species and thus elucidate the reaction mechanism. mdpi.comresearchgate.net This method provides valuable insights into the fundamental aspects of polymerization processes. mdpi.com

Functionalization of Poly[aryloxyphosphazenes]

This compound is a key reagent for the functionalization of poly[aryloxyphosphazenes]. 20.210.105acs.orguns.ac.id These inorganic-organic hybrid polymers possess a backbone of alternating phosphorus and nitrogen atoms, which imparts properties like flame retardancy and thermal stability. uns.ac.idfaa.gov By introducing functional groups onto the aryloxy side chains, the properties of these polymers can be tailored for specific applications. 20.210.105acs.org

A common strategy involves the lithiation of a bromophenoxy-functionalized poly[aryloxyphosphazene], followed by reaction with this compound. 20.210.105 This introduces a diphenyl phosphonate ester group onto the polymer. 20.210.105 This ester can then be hydrolyzed and acidified to yield a phenylphosphonic acid functionalized polymer. 20.210.105acs.org These functionalized polymers are being investigated for their potential use as proton-conducting membranes in fuel cells. 20.210.105acs.orguns.ac.id The phosphorylation of poly[aryloxyphosphazenes] with this compound has been shown to be an effective method for creating these advanced materials. 20.210.105faa.gov

Polycondensation Reactions for Aromatic Polyesters and Polyesteramides

This compound is a highly effective condensing agent for the direct polycondensation of dicarboxylic acids and bisphenols or hydroxybenzoic acids to produce aromatic polyesters. chemicalbook.comguidechem.comresearchgate.net This method, often carried out in a pyridine solution, provides an alternative to traditional methods that may require the synthesis of more reactive monomers like acid chlorides. researchgate.netjacsdirectory.com The use of this compound can lead to the formation of high-molecular-weight aromatic polyesters under relatively mild conditions. researchgate.net The reaction mechanism involves the in-situ formation of a reactive intermediate from the carboxylic acid and this compound, which then reacts with the hydroxyl group of the bisphenol or hydroxybenzoic acid. The efficiency of this polycondensation can be further enhanced by the addition of lithium halides, such as lithium bromide. researchgate.net

Similarly, this compound is utilized in the synthesis of aromatic polyesteramides. chemicalbook.comguidechem.com By employing a stepwise copolycondensation of bisphenols and aromatic diamines with an aromatic dicarboxylic acid in the presence of this compound and pyridine, soluble aromatic polyesteramides can be prepared. jacsdirectory.com This direct polycondensation technique has also been applied to synthesize poly(ester-amides) from a diamine, a diol, and a diacid. jacsdirectory.comresearchgate.net This approach avoids the need for preparing acid chlorides and often results in high polymer yields. jacsdirectory.com

Table 3: Polycondensation Reactions using this compound

| Monomers | Polymer Type | Key Features | Reference(s) |

| Dicarboxylic acids and bisphenols/hydroxybenzoic acids | Aromatic Polyesters | Direct polycondensation, can be improved with lithium halides | chemicalbook.comguidechem.comresearchgate.netscirp.org |

| Bisphenols, aromatic diamines, and aromatic dicarboxylic acids | Aromatic Polyesteramides | Stepwise copolycondensation, yields soluble polymers | jacsdirectory.com |

| Diamine, diol, and diacid | Poly(ester-amides) | Direct polycondensation, avoids preparation of acid chlorides | jacsdirectory.comresearchgate.net |

Spectroscopic and Computational Studies of Diphenyl Chlorophosphate

Vibrational Spectroscopy Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for analyzing the vibrational modes of a molecule. edinst.comamericanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that result in a change in the molecule's polarizability. edinst.com

The vibrational spectra of diphenyl chlorophosphate have been analyzed, and its fundamental vibrational modes have been assigned. researchgate.net Density functional theory (DFT) calculations have been instrumental in these assignments. researchgate.netresearchgate.net For instance, the most intense IR band at 843 cm⁻¹ is attributed to the out-of-plane C-H fundamental vibration. jkps.or.kr In contrast, the Raman spectrum shows its most intense line at 999 cm⁻¹, which involves ring puckering and SiH₂ bending vibrations in analogous diphenyl compounds. jkps.or.kr The stretching vibrations of the phosphate (B84403) group are key features. The frequencies of the ν(P=O), ν(P-O), and ν(P-Cl) stretching vibrations are sensitive to the molecule's conformation. researchgate.net

A detailed assignment of some of the fundamental vibrations of this compound is presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| P=O stretch | 1307 | 1307 | - | ν(P=O) |

| P-O-C stretch | 1163 | 1163 | - | ν(P-O-C) |

| P-Cl stretch | 860 | 860 | - | ν(P-Cl) |

| C-H out-of-plane bend | - | 843 | - | γ(C-H) |

| Ring puckering/SiH₂ bend | - | - | 999 | - |

Table based on data from various spectroscopic studies. jkps.or.krresearchgate.net

Computational chemistry, particularly DFT, plays a crucial role in predicting and interpreting the vibrational spectra of molecules like this compound. numberanalytics.com The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and the basis set. researchgate.netorientjchem.org

Studies have shown that for organophosphates, the choice of the functional is critical. For example, the non-empirical functional PBE0 provides good agreement between calculated and experimental vibrational spectra for both middle and large basis sets. researchgate.netresearchgate.net In contrast, the widely used semi-empirical functional B3LYP can lead to significant deviations from experimental values for the stretching vibrations of the phosphate group. researchgate.net

The number of polarization functions on heavy atoms has been identified as a key factor for the accurate calculation of vibrational frequencies in organophosphates. researchgate.net Furthermore, for a complete and accurate assignment of the fundamental modes, it is important to consider all stable rotamers (conformers) of the molecule, as vibrational frequencies like ν(P-O) and ν(P-Cl) are conformation-dependent. researchgate.netresearchgate.net The geometry of the molecule is typically optimized first, followed by a frequency calculation to predict the vibrational frequencies and their corresponding IR and Raman intensities. numberanalytics.com

Assignment of Fundamental Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organophosphorus compounds. researchgate.netingentaconnect.com Both ³¹P and ¹H NMR are commonly employed.

³¹P NMR spectroscopy is particularly powerful for studying reactions involving phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. researchgate.net It provides direct insight into the chemical environment of the phosphorus atom.

In mechanistic studies, ³¹P NMR is used to identify and track the formation of intermediates. For example, in phosphorylation reactions, the interaction of this compound with pyridine (B92270) was shown to form a diorganyl phosphoropyridinium intermediate, which could be observed by ³¹P NMR. tandfonline.com Similarly, in the synthesis of phosphotriesters, ³¹P NMR helps in monitoring the reaction progress and identifying key intermediates like carboxylic-phosphoric mixed anhydrides. rsc.org For instance, a study on the oxidative condensation of a thymidine (B127349) 3′-H-phosphonate derivative utilized ³¹P NMR to identify an S-(2-pyridyl) phosphorothioate (B77711) diester derivative as an initial intermediate. semanticscholar.org

³¹P NMR is also extensively used in polymer chemistry to characterize polyphosphoesters and poly[aryloxyphosphazenes]. 20.210.105semanticscholar.orgnih.gov For instance, in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], ³¹P NMR was used to characterize the phosphonated polymers. 20.210.105 The spectra revealed distinct peaks for the polymer backbone and the newly introduced diphenyl ester groups. 20.210.105 The chemical shifts in ³¹P NMR can be tuned by changing the substituents on the phosphorus atom, allowing for the differentiation of various phosphorus environments within a polymer. nih.gov

| Application | ³¹P NMR Chemical Shift (δ, ppm) | Observed Species/Intermediate |

| Phosphorylation of lithiated polymers | 12.2 | Diphenyl ester group (-OPhP(O)(OPh)₂) |

| Phosphorylation of lithiated polymers | 27.8 | (-OPh)₂P(O)(OPh) |

| Model reaction with 4-bromoanisole | 13.0 | Diphenyl phosphonate (B1237965) ester |

| Model reaction with 4-bromoanisole | 29.9 | Second phosphonate ester species |

| Formation of phenyl ester of diphenylphosphinic chloride | 28.4 | Phenyl ester of diphenylphosphinic chloride |

| Phosphorylation of α-chymotrypsin | -2.1 | Monophenylphosphoryl-α-chymotrypsin |

Table compiled from data on mechanistic and polymer studies. researchgate.net20.210.105

Both ¹H and ³¹P NMR are fundamental in the complete structural characterization of this compound and its derivatives. ingentaconnect.com In the ¹H NMR spectrum of a diphenyl phosphorylated cardol, the signals for the aromatic protons of the diphenyl group were observed, confirming the incorporation of the diphenyl phosphate moiety. researchgate.net The chemical shifts in ¹H NMR for aromatic protons typically appear in the range of δ 7.0–7.5 ppm.

³¹P NMR provides a characteristic chemical shift for the phosphorus nucleus in this compound and its derivatives. For example, a ³¹P NMR signal at -18.60 ppm was reported for a chiral phosphotriester synthesized using this compound. scispace.com The chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.

³¹P NMR Spectroscopy in Mechanistic Studies and Polymer Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nist.govnih.gov The NIST WebBook provides mass spectrum data for this compound (electron ionization). nist.gov

In the analysis of this compound and its reaction products, MS is used for confirmation of the molecular structure. For instance, in a model reaction to understand side reactions in polymer phosphonation, APCI mass spectrometry confirmed the formation of the phenyl ester of diphenylphosphinic chloride with a clear [MH]⁺ peak at m/z 295. 20.210.105 Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is also a sensitive method for detecting metabolites of organophosphate compounds, like diphenyl phosphate (DPP), in biological samples. researchgate.netnih.gov

Theoretical Calculations and Conformational Analysis

The structural and energetic properties of this compound have been investigated through theoretical and computational methods. These studies provide insight into the molecule's stable conformations and the electronic landscape that governs its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to model the geometry and electronic properties of this compound. Calculations have been performed using various functionals and basis sets to understand their influence on the accuracy of the results. researchgate.net For instance, the B3LYP/6-311+G(d,p) level of theory has been utilized to determine the geometries and Natural Bond Order (NBO) charges of the molecule in the gas phase. researchgate.netkoreascience.kr

One study compared the performance of different functionals and found that the non-empirical PBE0 functional, combined with both medium and large basis sets, provided a good agreement between calculated and experimental vibrational spectra. researchgate.netresearchgate.net In contrast, the widely used semi-empirical B3LYP functional resulted in calculated frequencies for the phosphate group's stretching vibrations that deviated significantly from experimental values, regardless of the basis set used. researchgate.net The number of polarization functions on heavy atoms was identified as a critical factor for the accurate calculation of vibrational frequencies in organophosphates. researchgate.net

NBO analysis provides a measure of the electron distribution within the molecule. Calculations at the B3LYP/6-311+G(d,p) level determined the NBO charge on the central phosphorus atom to be +2.230. researchgate.net This positive charge is consistent with the inductive effects of the electronegative oxygen and chlorine atoms bonded to it. researchgate.net This high degree of positive charge on the phosphorus atom is a key factor in the molecule's electrophilic nature.

| Computational Method | Calculated Property | Value | Source |

|---|---|---|---|

| B3LYP/6-311+G(d,p) | NBO Charge on Phosphorus (P) | +2.230 | researchgate.net |

Conformer Structures and Energy Barriers

The potential for rotational isomerism around the P-O bonds in organophosphates is a well-established phenomenon. researchgate.net In this compound, rotation of the two phenyl substituents around the P-O-C bonds leads to several possible stable conformations (rotamers). researchgate.net

Computational studies have analyzed the conformational landscape of this compound to identify these stable structures. researchgate.net The structures of nine distinct conformers have been proposed, arising from different orientations of the phenyl groups. These orientations are typically described by the dihedral angles around the P-O bonds. researchgate.net The conformers include structures with syn-clinal (sc) and anti-periplanar (ap) arrangements. researchgate.net

While detailed energy barriers for the interconversion of all conformers of this compound are not extensively reported in the available literature, the existence of these multiple stable rotamers is crucial for a complete assignment of its fundamental vibrational modes. researchgate.net The vibrational frequencies associated with the phosphate group (νP=O, νP–O, νP–Cl) have been shown to be dependent on the specific conformation of the molecule. researchgate.netresearchgate.net Therefore, theoretical infrared spectra are often simulated by combining the calculated spectra of individual stable conformers, weighted by their expected populations, to achieve better agreement with experimental spectra. researchgate.net

| Compound Name |

|---|

| This compound |

| Chlorine |

| Oxygen |

Research on Biochemical and Biological Interactions

Protein Modification and Enzyme Phosphorylation

Diphenyl chlorophosphate serves as a phosphorylating agent, introducing a diphenyl phosphate (B84403) group to proteins, which can significantly alter their biochemical and biophysical properties.

Research utilizing 31P Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated the phosphorylation of the enzyme α-chymotrypsin by this compound. nih.govosti.govosti.govresearchgate.net This reaction results in the formation of monophenylphosphoryl-α-chymotrypsin (α-MPPCT). nih.govosti.govosti.gov The 31P NMR spectrum of α-MPPCT shows a single signal at approximately -2.1 ppm at a pH of 7. nih.govosti.govosti.govresearchgate.net

Interestingly, unlike other phosphorylated derivatives of α-chymotrypsin, the spectrum of α-MPPCT does not exhibit changes with variations in pH, incubation time, or concentration. nih.govosti.govosti.gov This stability suggests a specific and stable modification of the enzyme.

Table 1: 31P NMR Data for Phosphorylated α-Chymotrypsin Derivatives

| Derivative | Reagent | 31P NMR Signal (ppm) | Conditions | Reference |

|---|---|---|---|---|

| Monophenylphosphoryl-α-chymotrypsin (α-MPPCT) | This compound | -2.1 | pH 7 | nih.gov |

| Diisopropylphosphoryl-α-chymotrypsin (α-DIPCT) | Diisopropylfluorophosphate | ~0.0 | pH 4 | nih.gov |

The phosphorylation of enzymes by reagents like this compound can lead to conformational changes that affect their stability and function. nih.gov The comparison of 31P chemical shifts between native and denatured phosphorylated forms of α-chymotrypsin indicates that conformational changes around the P-O ester bonds are at least partially responsible for the observed differences in chemical shifts. nih.gov Such modifications can inactivate enzymes by blocking the active site, as is the case with serine proteases where the catalytic serine residue is targeted. stanford.edutum.de

Phosphorylation of Alpha-Chymotrypsin

Interaction with Receptor Molecules and Inhibition of Activity

This compound has been shown to interact with receptor molecules, leading to the inhibition of their activity. biosynth.com While the precise mechanisms are often complex and depend on the specific receptor, the reactivity of the chlorophosphate group allows for covalent modification of receptor sites, particularly those containing nucleophilic residues like serine or tyrosine. This interaction can block the natural ligand from binding or can induce a conformational change that renders the receptor inactive. msdmanuals.comuomustansiriyah.edu.iq The ability of a molecule to bind to a receptor is determined by its chemical structure, which dictates its affinity and intrinsic activity. msdmanuals.com

Development of Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable reagent in the synthesis of complex pharmaceutical compounds. biosynth.com

A key application of this compound is the activation of hydroxyl groups in the synthesis of various molecules, including carbohydrates and nucleoside analogues. mdpi.comsemanticscholar.orgeurofinsus.comresearchgate.net It is used as a phosphorylating agent for alcohols and phenols. researchgate.net For instance, it can be used to convert the anomeric hydroxyl group of a sugar into a phosphate ester. mdpi.comresearchgate.net This phosphate group can then act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the stereoselective formation of glycosidic bonds. However, in some cases, such as the phosphorylation of certain heptopyranose hemiacetals, this compound has been reported to provide low selectivity. mdpi.com

The activation of hydroxyl groups is a critical step in the "ProTide" prodrug strategy, where biologically active nucleoside monophosphates are masked to improve their cellular uptake and stability. researchgate.netnih.govacs.org this compound can be employed in the synthesis of the phosphoroamidate moiety that is central to this approach. cardiff.ac.ukrsc.org

The ProTide technology, which utilizes phosphoroamidate chemistry, has been successfully applied in the development of the antiviral drug Sofosbuvir. cardiff.ac.ukrsc.org The synthesis of Sofosbuvir and its analogs involves the stereoselective formation of a phosphoroamidate prodrug of a nucleoside. nih.govcardiff.ac.ukrsc.org this compound is a reagent that can be used in the key phosphorylation step to create the necessary phosphoroamidate intermediate. cardiff.ac.ukrsc.org The chirality at the phosphorus center is crucial for the biological activity of these prodrugs, making the stereoselectivity of the phosphorylation reaction a critical aspect of the synthesis. rsc.org

Synthesis of Sofosbuvir Analogs

Antimicrobial and Antiviral Agent Development

This compound serves as a versatile building block in the creation of novel compounds with potential antimicrobial and antiviral properties. Its ability to act as a phosphorylating agent allows for the introduction of a diphenyl phosphate group into various molecular scaffolds, which can lead to new therapeutic agents.

Researchers have successfully synthesized new urea (B33335) and thiourea (B124793) derivatives containing a diphenyl phosphate moiety and evaluated their antibacterial capabilities. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The synthesis is typically a two-step process where an amino-containing compound, such as 4-aminoaniline or dapsone, is first reacted with this compound. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The resulting intermediate is then treated with different aromatic isocyanates or isothiocyanates to produce the final urea or thiourea derivatives. scholarsresearchlibrary.comresearchgate.net

These synthesized compounds have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. scholarsresearchlibrary.comresearchgate.net Sulfonamides, a well-known class of antibacterial drugs, have also been modified with this compound to create new derivatives. nih.govmdpi.comrsc.orgahievran.edu.tr The incorporation of the diphenyl phosphate group into these structures has been shown to be a key factor in their enhanced antibacterial effects. scholarsresearchlibrary.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strains Tested | Activity Noted |

| Urea/Thiourea Derivatives of Diphenylphosphoramidate | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity observed. |

| Sulfonamide-based Derivatives | Gram-positive and Gram-negative bacteria | Enhanced antibacterial properties. |

This compound is also utilized in the synthesis of potential antiviral drugs, particularly in the development of pronucleotides. frontiersin.org Pronucleotides are modified versions of nucleotides designed to overcome the challenges of delivering phosphorylated drugs into cells. This compound can be used as a condensing agent in the synthesis of these compounds. frontiersin.orggoogle.com

For example, it has been employed in the synthesis of phosphoramidate (B1195095) derivatives of nucleoside analogues like 3′-azido-3′-deoxythymidine (AZT), a well-known anti-HIV drug. frontiersin.orggoogle.com In these synthetic schemes, this compound facilitates the formation of a phosphoramidate bond, linking a phosphate group to an amino-containing molecule. frontiersin.org The resulting diaryl pronucleotides have shown promising anti-HIV activity, sometimes with lower toxicity compared to the parent nucleoside. frontiersin.org The diphenyl phosphate group in these molecules can be cleaved by cellular enzymes to release the active, phosphorylated form of the drug, which can then inhibit viral enzymes like reverse transcriptase. frontiersin.orgjmb.or.kr

Advanced Research Directions and Future Perspectives

Novel Catalytic Systems for DPCP Reactions

The development of innovative catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of reactions involving diphenyl chlorophosphate. Research is moving beyond traditional methods toward more sophisticated and sustainable catalytic approaches.